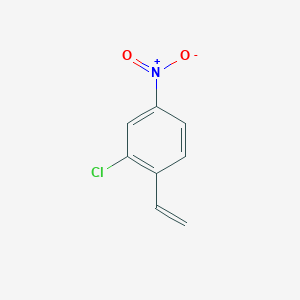
2-Chloro-1-ethenyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-ethenyl-4-nitrobenzene is an aromatic compound that contains a benzene ring substituted with a chlorine atom, an ethenyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethenyl-4-nitrobenzene typically involves multiple steps, starting from benzene. One common method includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2-chloro-1-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-ethenyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of a suitable base.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Compounds where the chlorine atom is replaced by another group.
Reduction: 2-Chloro-1-ethenyl-4-aminobenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-ethenyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of advanced materials with specific properties.
Chemical Biology: Employed in studies involving the modification of biological molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-ethenyl-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The chlorine atom can be involved in substitution reactions, making the compound versatile in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain polymerization reactions.
1-Chloro-4-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
2-Chloro-1-ethenylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
2-Chloro-1-ethenyl-4-nitrobenzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity patterns and make it suitable for a wide range of applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
130546-37-1 |
|---|---|
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
2-chloro-1-ethenyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 |
InChI-Schlüssel |
MBNVQVQIBLWOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


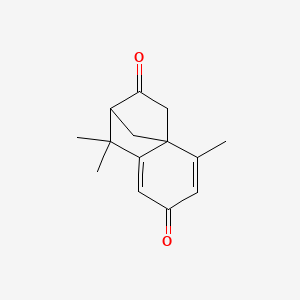
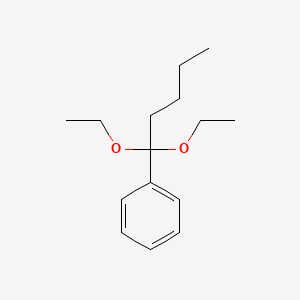
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
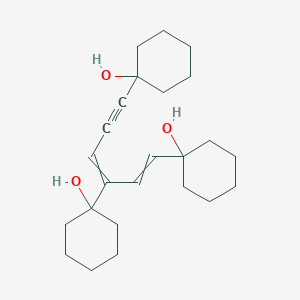

![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
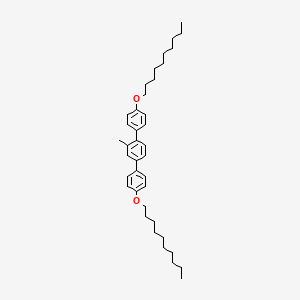
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
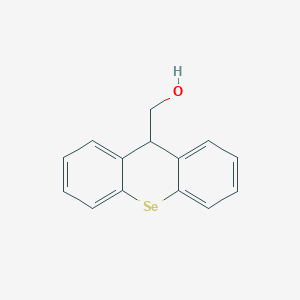
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
